molecular formula C22H32N2O10 B11956281 2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]phenol CAS No. 67-04-9

2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]phenol

Cat. No.: B11956281
CAS No.: 67-04-9
M. Wt: 484.5 g/mol
InChI Key: KZZBAIXGUQOHKI-UHFFFAOYSA-N
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Description

2,3-Dihydroxybutanedioic acid; 4-[1-hydroxy-2-(methylamino)ethyl]phenol is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes both dihydroxybutanedioic acid and a phenolic group with a hydroxy and methylamino substituent. The combination of these functional groups imparts unique chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydroxybutanedioic acid; 4-[1-hydroxy-2-(methylamino)ethyl]phenol involves multiple steps, starting with the preparation of the dihydroxybutanedioic acid moiety and the phenolic component. The dihydroxybutanedioic acid can be synthesized through the oxidation of butanedioic acid derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide . The phenolic component can be prepared by the hydroxylation of phenol derivatives using reagents like hydrogen peroxide or peracids .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation and hydroxylation reactions under controlled conditions to ensure high yield and purity. The reactions are carried out in reactors equipped with temperature and pressure control systems to optimize the reaction conditions and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxybutanedioic acid; 4-[1-hydroxy-2-(methylamino)ethyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Acid or base catalysts for substitution reactions

Major Products

    Oxidation: Carboxylic acids, quinones

    Reduction: Alkanes, alcohols

    Substitution: Halogenated or alkylated phenols

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydroxybutanedioic acid; 4-[1-hydroxy-2-(methylamino)ethyl]phenol is unique due to its combination of dihydroxybutanedioic acid and phenolic groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from organic synthesis to pharmacology .

Properties

IUPAC Name

2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H13NO2.C4H6O6/c2*1-10-6-9(12)7-2-4-8(11)5-3-7;5-1(3(7)8)2(6)4(9)10/h2*2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZBAIXGUQOHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=C(C=C1)O)O.CNCC(C1=CC=C(C=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67-04-9, 16589-24-5
Record name Bis[(±)-(β-,4-dihydroxyphenethyl)methylammonium] [R-(R*,R*)]-tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.584
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Bis[(β,4-dihydroxyphenethyl)methylammonium] [R-(R*,R*)]-tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.937
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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